KWG 1342 (CAS 72699-18-4): Comprehensive Technical Guide on Structure, Metabolism, and Analytical Profiling
KWG 1342 (CAS 72699-18-4): Comprehensive Technical Guide on Structure, Metabolism, and Analytical Profiling
Executive Summary
In the landscape of agrochemical metabolism and regulatory toxicology, KWG 1342 (CAS 72699-18-4) occupies a critical position. As the primary hydroxylated metabolite of the broad-spectrum triazole fungicides triadimefon and triadimenol, KWG 1342 serves as a key biomarker for exposure and a regulated residue of concern. This whitepaper, designed for drug development professionals, toxicologists, and analytical scientists, deconstructs the chemical architecture, metabolic pathways, and self-validating analytical protocols required to accurately isolate and quantify KWG 1342 in complex biological matrices.
Chemical Architecture & Physicochemical Profile
KWG 1342, systematically known as 4-(4-chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol, is structurally defined by three core pharmacophores: a 1,2,4-triazole ring, a chlorophenoxy moiety, and a butanediol backbone.
The structural causality of KWG 1342 is directly tied to its parent compound, triadimenol. The biotransformation introduces a hydroxyl group at the tert-butyl moiety. This single oxidation event fundamentally alters the molecule's physicochemical behavior, significantly lowering its lipophilicity (LogP) compared to the parent compound. This increased polarity is a deliberate evolutionary mechanism in mammalian metabolism, designed to facilitate Phase II conjugation and subsequent renal excretion [1].
Table 1: Physicochemical Properties of KWG 1342
| Property | Value | Causality / Analytical Significance |
| CAS Number | 72699-18-4 | Unique regulatory identifier for residue tracking. |
| Molecular Formula | C₁₄H₁₈ClN₃O₃ | Addition of oxygen (+16 Da) via tert-butyl hydroxylation. |
| Molecular Weight | 311.76 g/mol | Critical for determining the [M+H]⁺ precursor ion in MS. |
| LogP | ~1.88 | Increased polarity vs. parent (LogP 2.90) necessitates reverse-phase LC rather than standard GC. |
| Boiling Point | 534.6 ºC | Low volatility dictates that GC analysis requires prior derivatization (e.g., trifluoroacetic anhydride). |
Pharmacokinetics: The Metabolic Pathway
The metabolic degradation of triadimefon in mammalian systems is a multi-step, enzyme-driven process. According to the 1, the pathway is strictly sequential:
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Ketone Reduction: Triadimefon is rapidly reduced to triadimenol.
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Aliphatic Hydroxylation: Cytochrome P450 enzymes oxidize one of the tert-butyl methyl groups of triadimenol to form the primary alcohol, KWG 1342 (accounting for 18–33% of the administered dose in mammalian models).
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Further Oxidation & Conjugation: KWG 1342 can be further oxidized to a carboxylic acid (KWG 1640) or undergo Phase II metabolism to form highly polar glucuronide conjugates for biliary and urinary excretion.
CYP450-mediated metabolic pathway of triadimefon to KWG 1342 and subsequent derivatives.
Regulatory Significance & Mechanism of Action
Because KWG 1342 retains the 1,2,4-triazole ring, it theoretically retains the capacity to interact with the heme iron of cytochrome P450 enzymes, including CYP51 (sterol 14α-demethylase). Due to this structural retention, the2 mandates that KWG 1342 be included as a "residue of concern" in aggregate risk assessments for crops (e.g., bananas, cereal grains) and livestock [2].
Analytical Workflows: A Self-Validating Protocol
Quantifying KWG 1342 in biological or agricultural matrices is notoriously difficult due to its propensity to exist as a conjugated glucuronide or glycoside. To ensure scientific integrity, analytical scientists must employ a self-validating system —a protocol where internal standards and enzymatic cleavages act as built-in quality controls against matrix-induced false negatives.
According to validated 3, the extraction must bypass standard solvent partitioning and utilize targeted enzymatic deconjugation [3].
Self-validating analytical workflow for the extraction and quantification of KWG 1342.
Step-by-Step Methodology
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Matrix Disruption & Internal Standardization:
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Action: Weigh 10.0 g of homogenized sample into a centrifuge tube. Spike the sample with a stable isotopically labeled internal standard (e.g., Triadimenol-d9).
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Causality: Adding the internal standard before extraction creates a self-validating loop. Any subsequent analyte loss during cleanup or signal suppression in the MS source will equally affect the heavy isotope, allowing for perfect real-time mathematical correction.
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Extraction: Add 50 mL of Methanol/Water (7:3, v/v) and subject to high-speed blending for 3 minutes. The 7:3 ratio optimally disrupts cellular matrices while maintaining solubility for both free KWG 1342 and its polar conjugates.
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Enzymatic Cleavage of Phase II Conjugates:
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Action: Filter the extract and evaporate the methanol under a gentle nitrogen stream. Adjust the remaining aqueous phase to pH 5.0 using an acetate buffer. Add 50 mg of cellulase/β-glucuronidase enzyme blend and incubate at 37°C for 16 hours.
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Causality: KWG 1342 heavily forms glycosidic and glucuronide conjugates in vivo. Without enzymatic cleavage, liquid-liquid extraction will leave these polar conjugates in the aqueous waste, resulting in a severe underestimation of total residue levels.
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Selective Liquid-Liquid Extraction (LLE):
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Action: Following incubation, partition the aqueous digest with 30 mL of methylene chloride (CH₂Cl₂) three consecutive times. Combine the organic layers and dry over anhydrous sodium sulfate.
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Causality: CH₂Cl₂ selectively extracts the newly liberated, relatively non-polar aglycone (KWG 1342) while leaving highly polar endogenous matrix components (sugars, salts) in the aqueous phase.
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Size-Exclusion Cleanup (GPC):
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Action: Concentrate the organic extract to 2 mL and inject it onto a Gel Permeation Chromatography (GPC) column eluted with ethyl acetate/cyclohexane. Collect the specific retention time fraction corresponding to the molecular weight of KWG 1342 (~311 Da).
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Causality: GPC separates molecules strictly by size. This step is critical to exclude high-molecular-weight lipids and pigments that co-extract with CH₂Cl₂ and cause catastrophic ion suppression in the mass spectrometer's electrospray source.
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Chromatographic Separation & MS/MS Detection:
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Action: Evaporate the GPC fraction to dryness and reconstitute in 1 mL of Acetonitrile/Water (1:1) containing 0.1% formic acid. Analyze via LC-ESI-MS/MS in positive ion mode.
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Table 2: Typical LC-MS/MS Parameters for KWG 1342
| Parameter | Setting | Mechanistic Rationale |
| Ionization Mode | ESI Positive (+) | The basic triazole nitrogen readily accepts a proton, forming a stable [M+H]⁺ ion. |
| Precursor Ion | m/z 312.1 | Corresponds to the protonated molecular mass of KWG 1342. |
| Product Ion (Quantifier) | m/z 70.1 | Represents the highly stable cleavage of the 1,2,4-triazole ring fragment (C₂H₄N₃⁺). |
| Product Ion (Qualifier) | m/z 111.0 | Represents the chlorophenol moiety fragment, ensuring structural confirmation and preventing false positives. |
References
- World Health Organization (WHO) & FAO. "TRIADIMENOL AND TRIADIMEFON: First draft prepared by Jürg Zarn, Les Davies and Alan Boobis." Pesticide Residues in Food - 2004 Evaluations.
- U.S. Environmental Protection Agency (EPA). "Triadimenol. Summary of Analytical Chemistry and Residue Data - TRED." Regulations.gov Docket EPA-HQ-OPP-2006-0038.
- Food and Agriculture Organization of the United Nations (FAO). "Triadimefon (133) - JMPR Evaluations." FAO Plant Production and Protection Papers.
- National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 41368, Triadimenol." PubChem Database.
